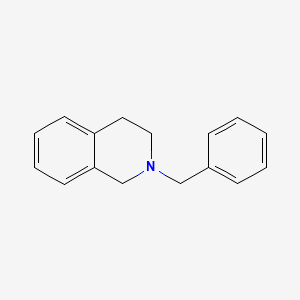
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a formyl group and a carboxylic acid group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-formylpyrazole with 2-chloronicotinic acid under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: 4-(3-carboxy-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.
Reduction: 4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.
Substitution: Various esters or amides depending on the substituents used.
Scientific Research Applications
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
- 4-(3-carboxy-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
- 4-(3-methyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
Uniqueness
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group, which allows for diverse chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
2137836-57-6 |
|---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



